molecular formula C10H7FO2 B3031081 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- CAS No. 139356-89-1

2H-1-Benzopyran-2-one, 7-fluoro-4-methyl-

Cat. No.: B3031081
CAS No.: 139356-89-1
M. Wt: 178.16 g/mol
InChI Key: GEDBPJPKDYKFEM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where a suitable aldehyde reacts with a fluorinated methyl ketone in the presence of a base to form the desired product. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects, such as reduced inflammation or cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- can be compared with other similar compounds, such as:

The uniqueness of 2H-1-Benzopyran-2-one, 7-fluoro-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

7-fluoro-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDBPJPKDYKFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577319
Record name 7-Fluoro-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139356-89-1
Record name 7-Fluoro-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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